1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol
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Overview
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyridine moiety through a series of substitution and coupling reactions. The final step often involves the reduction of a ketone or aldehyde intermediate to yield the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoline and pyridine rings can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)acetaldehyde or 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)acetic acid.
Scientific Research Applications
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that have comparable chemical reactivity and applications.
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is unique due to the combination of quinoline and pyridine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound characterized by its unique structural features, which include both quinoline and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Characteristics
The molecular formula of this compound is C17H20N2O, with a molecular weight of approximately 268.35 g/mol. Its structure includes a hydroxyl group attached to an ethyl chain that connects a 4-methylpyridine ring to a 3,4-dihydroquinoline unit. This unique combination imparts distinct chemical properties that enhance its biological activity compared to other similar compounds .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve interference with cellular pathways by modulating enzyme activity or receptor interactions .
Anticancer Properties
The compound has also shown promise as an anticancer agent. Studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been observed to interact with specific targets involved in cancer cell growth and survival, making it a candidate for further investigation in cancer therapeutics .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The compound can bind to specific receptors or enzymes, influencing their functions and disrupting normal cellular processes.
- Enzyme Modulation : It may modulate the activity of enzymes involved in critical pathways such as apoptosis and cell cycle regulation .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound exhibited potent antibacterial effects, particularly against Gram-positive bacteria .
- Anticancer Evaluation : Another investigation focused on its anticancer properties demonstrated that the compound significantly reduced the viability of cancer cell lines in vitro, indicating its potential as an anticancer drug candidate .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Significant against various strains | Enzyme inhibition and receptor modulation |
Anticancer | Reduces viability of cancer cells | Induction of apoptosis and cell cycle arrest |
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H20N2O/c1-12-10-17(18-11-15(12)13(2)20)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11,13,20H,5,7,9H2,1-2H3 |
InChI Key |
AQHLSWMDFBMRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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